3-Amino-2-ethoxypropan-1-ol
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Overview
Description
3-Amino-2-ethoxypropan-1-ol is an organic compound with the molecular formula C5H13NO2. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-ethoxypropan-1-ol typically involves the reaction of epichlorohydrin with ammonia. The process includes several steps such as hydrolysis, neutralization, distillation, ammoniation, filtering, centrifugation, and rectification. The reaction conditions are carefully controlled to ensure high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of a two-component catalyst system to enhance the reaction rate and reduce side reactions. The process is designed to be energy-efficient and cost-effective, with the catalyst being recyclable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-ethoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of halides or other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
3-Amino-2-ethoxypropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-2-ethoxypropan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: Similar structure but lacks the ethoxy group.
2-Amino-3-(1H-indol-3-yl)-propan-1-ol: Contains an indole moiety, making it more complex.
Uniqueness
3-Amino-2-ethoxypropan-1-ol is unique due to the presence of both an amino group and an ethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C5H13NO2 |
---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
3-amino-2-ethoxypropan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-2-8-5(3-6)4-7/h5,7H,2-4,6H2,1H3 |
InChI Key |
AHMGBKIQUKZASJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)CO |
Origin of Product |
United States |
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